molecular formula C15H25N3O4 B2703528 1,4-Bis(3-ethoxypropanoyl)piperazine-2-carbonitrile CAS No. 2094916-28-4

1,4-Bis(3-ethoxypropanoyl)piperazine-2-carbonitrile

Cat. No.: B2703528
CAS No.: 2094916-28-4
M. Wt: 311.382
InChI Key: UWHQYGBQMBNZEP-UHFFFAOYSA-N
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Description

1,4-Bis(3-ethoxypropanoyl)piperazine-2-carbonitrile is an organic compound with the molecular formula C15H25N3O4 and a molecular weight of 311.382 g/mol. This compound belongs to the class of piperazine derivatives, which are known for their wide range of biological and pharmaceutical activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including 1,4-Bis(3-ethoxypropanoyl)piperazine-2-carbonitrile, can be achieved through various methods. Some common synthetic routes include:

    Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU.

    Ugi reaction: A multicomponent reaction that combines an amine, an isocyanide, a carbonyl compound, and a carboxylic acid to form piperazine derivatives.

    Ring opening of aziridines under the action of N-nucleophiles: This method involves the nucleophilic attack on aziridines to form piperazine rings.

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, parallel solid-phase synthesis, and photocatalytic synthesis .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(3-ethoxypropanoyl)piperazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1,4-Bis(3-ethoxypropanoyl)piperazine-2-carbonitrile has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of piperazine-containing drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Bis(3-ethoxypropanoyl)piperazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The piperazine moiety in the compound can interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(3-aminopropyl)piperazine:

    1,4-Bis(2-hydroxyethyl)piperazine: Another piperazine derivative with applications in the synthesis of pharmaceuticals and polymers.

Uniqueness

1,4-Bis(3-ethoxypropanoyl)piperazine-2-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1,4-bis(3-ethoxypropanoyl)piperazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O4/c1-3-21-9-5-14(19)17-7-8-18(13(11-16)12-17)15(20)6-10-22-4-2/h13H,3-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHQYGBQMBNZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(=O)N1CCN(C(C1)C#N)C(=O)CCOCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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